(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol
Description
(1R,2S)-2-[2-(2-Chlorophenyl)ethynyl]cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a 2-chlorophenyl ethynyl substituent. The compound’s stereochemistry at the cyclopentane ring (1R,2S) and the rigid ethynyl linker likely influence its conformational stability and intermolecular interactions.
Properties
IUPAC Name |
(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO/c14-12-6-2-1-4-10(12)8-9-11-5-3-7-13(11)15/h1-2,4,6,11,13,15H,3,5,7H2/t11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJKNTFFDSWILM-WCQYABFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C#CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)C#CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol typically involves the following steps:
Formation of the Cyclopentanol Core: The cyclopentanol core can be synthesized through the reduction of cyclopentanone using a reducing agent such as sodium borohydride.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of a 2-chlorophenyl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R,2S) enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Sonogashira coupling and efficient chiral resolution techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane by hydrogenation.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products
Oxidation: Formation of (1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentanone.
Reduction: Formation of (1R,2S)-2-[2-(2-chlorophenyl)ethyl]cyclopentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol is used as a building block in organic synthesis, particularly in the synthesis of complex chiral molecules.
Biology
The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine
Research is ongoing to explore the pharmacological properties of this compound, including its potential as a therapeutic agent.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group may play a role in binding to the active site of enzymes, while the chiral cyclopentanol core can influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The 2-chlorophenyl ethynyl group distinguishes the target compound from analogs with substituents at alternative positions or with different functional groups:
Key Observations :
- Chlorine Position : The ortho-chlorine in the target compound may induce steric hindrance and electronic withdrawal, contrasting with the para-chlorine in (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-ol, which has less steric interference but stronger electron-withdrawing effects .
- Functional Group Impact: Replacing ethynyl with amino (as in ) increases polarity and hydrogen-bonding capacity, which could affect solubility or receptor interactions.
Crystallographic and Computational Analysis
Structural determination of similar compounds relies on tools like SHELX for crystallographic refinement and ORTEP-3 for 3D visualization . For example:
- The 3D structure of (1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol was resolved using ball-and-stick modeling, emphasizing the spatial arrangement of substituents.
- Ethynyl-containing compounds may require specialized refinement protocols due to their linear geometry and electron density distribution.
Biological Activity
(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol is a chiral compound notable for its cyclopentanol core and the presence of a 2-chlorophenyl ethynyl substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2166218-11-5
- Molecular Formula : C13H13ClO
- Molecular Weight : 220.69 g/mol
The compound's structure allows it to engage in specific interactions with biological targets, making it a candidate for further pharmacological investigation.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The ethynyl group is believed to enhance binding affinity due to its electronic properties, while the chiral cyclopentanol core contributes to the specificity of these interactions.
Pharmacological Studies
Recent studies have explored the compound's potential as a therapeutic agent. Research indicates that it may act as a ligand in receptor binding studies, suggesting possible applications in treating conditions mediated by specific receptors .
Cytotoxicity Studies
In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HepG2 (liver cancer) | 25.4 | Induces apoptosis via intrinsic pathways |
| MCF-7 (breast cancer) | 30.7 | Shows significant anti-proliferative effects |
| B16F10 (melanoma) | 22.3 | Effective against tumor growth |
These results indicate that this compound exhibits promising cytotoxic properties that warrant further investigation into its mechanism of action and therapeutic potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the cyclopentanol core can significantly influence its pharmacological properties. For example:
- Substituent Variation : Compounds with different halogenated phenyl groups (e.g., bromine or fluorine instead of chlorine) have shown varying degrees of receptor affinity and cytotoxicity.
This highlights the importance of the 2-chlorophenyl group in modulating the compound's biological activity .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on HepG2 cells. The compound was found to induce apoptosis through caspase-independent pathways, with significant upregulation of pro-apoptotic markers such as p53 and Bak after treatment .
Case Study 2: Receptor Binding Affinity
Research examining the binding affinity of this compound to cannabinoid receptors demonstrated that it could serve as a potential therapeutic agent for conditions related to cannabinoid signaling pathways. The study utilized radiolabeled ligand displacement assays to quantify binding affinities, revealing promising results for further drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
